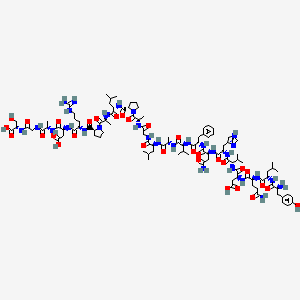

H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH

Beschreibung

H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH, also known as this compound, is a useful research compound. Its molecular formula is C104H159N29O31 and its molecular weight is 2311.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 2311.1790342 g/mol and the complexity rating of the compound is 5230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

H-Tyr-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-OH is a peptide that has garnered attention for its potential biological activities, including antioxidant properties, enzyme inhibition, and various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The peptide consists of a sequence of 20 amino acids, with notable hydrophobic and polar residues that contribute to its biological functions. The molecular formula can be represented as and has a molecular weight of approximately 3482.78 Da.

1. Antioxidant Properties

Research has demonstrated that peptides similar to this compound exhibit significant antioxidant activity. For instance, studies on wheat gluten-derived peptides revealed potent antioxidant effects with half maximal inhibitory concentration (IC50) values indicating their efficacy in scavenging free radicals. The following table summarizes the antioxidant activities of related peptides:

| Peptide Sequence | Trolox Equivalent (mmol/g) | IC50 (mg/mL) |

|---|---|---|

| Leu-Tyr | 6.07 ± 0.38 | 0.31 ± 0.02 |

| Pro-Tyr | 7.28 ± 0.29 | 0.60 ± 0.03 |

| Tyr-Gln | 11.18 ± 1.02 | 2.00 ± 0.13 |

| Ala-Pro-Ser-Tyr | 5.93 ± 0.20 | 1.47 ± 0.08 |

| Arg-Gly-Gly-Tyr | 9.04 ± 0.47 | 1.48 ± 0.11 |

These findings suggest that the peptide may act as a potent antioxidant, contributing to cellular protection against oxidative stress.

2. Enzyme Inhibition

Peptides with sequences similar to this compound have also been studied for their ability to inhibit angiotensin-converting enzyme (ACE). ACE inhibitors are crucial in managing hypertension and cardiovascular diseases.

A study identified several peptides with significant ACE inhibitory activity, with IC50 values ranging from low micromolar concentrations, indicating their potential as therapeutic agents in hypertension management:

| Peptide Sequence | IC50 (µM) |

|---|---|

| Leu-Tyr | 0.31 |

| Leu-Val-Ser | 0.60 |

| Tyr-Gln | 2.00 |

| Ala-Pro-Ser-Tyr | 1.47 |

| Arg-Gly-Gly-Tyr | 1.48 |

3. Antimicrobial Activity

Emerging research suggests that peptides like this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.

In vitro studies have shown that certain peptide sequences can disrupt microbial membranes or interfere with metabolic processes in pathogens, leading to cell death or growth inhibition.

Case Studies

Case Study: Antioxidant Peptide Derived from Wheat Gluten

A study focused on the extraction of antioxidant peptides from wheat gluten demonstrated that enzymatic hydrolysis could yield peptides with significant radical scavenging activity and ACE inhibitory effects . The study utilized high-performance liquid chromatography (HPLC) to isolate active fractions, confirming the relationship between peptide structure and biological activity.

Case Study: Peptide Therapeutics in Hypertension

Another investigation explored the use of peptide-based therapeutics for hypertension management, highlighting the role of ACE inhibitory peptides derived from food sources . The findings indicated that dietary peptides could serve as functional ingredients in food products aimed at reducing blood pressure.

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H159N29O31/c1-49(2)35-65(87(147)113-45-78(138)115-56(13)101(161)132-33-20-25-75(132)98(158)128-66(36-50(3)4)90(150)118-57(14)102(162)133-34-19-24-74(133)97(157)121-63(23-18-32-111-104(108)109)88(148)126-71(42-80(140)141)91(151)116-54(11)84(144)112-46-79(139)119-73(47-134)103(163)164)122-85(145)55(12)117-99(159)82(52(7)8)130-95(155)68(39-58-21-16-15-17-22-58)124-94(154)70(41-77(107)137)125-93(153)69(40-60-44-110-48-114-60)129-100(160)83(53(9)10)131-96(156)72(43-81(142)143)127-89(149)64(30-31-76(106)136)120-92(152)67(37-51(5)6)123-86(146)62(105)38-59-26-28-61(135)29-27-59/h15-17,21-22,26-29,44,48-57,62-75,82-83,134-135H,18-20,23-25,30-43,45-47,105H2,1-14H3,(H2,106,136)(H2,107,137)(H,110,114)(H,112,144)(H,113,147)(H,115,138)(H,116,151)(H,117,159)(H,118,150)(H,119,139)(H,120,152)(H,121,157)(H,122,145)(H,123,146)(H,124,154)(H,125,153)(H,126,148)(H,127,149)(H,128,158)(H,129,160)(H,130,155)(H,131,156)(H,140,141)(H,142,143)(H,163,164)(H4,108,109,111)/t54-,55-,56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-,83-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETHEWAGNRATRB-SRPXZWSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H159N29O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745483 | |

| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90686-51-4 | |

| Record name | L-Tyrosyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanyl-L-valyl-L-alanyl-L-leucylglycyl-L-alanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-arginyl-L-alpha-aspartyl-L-alanylglycyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.